Anatabine is primarily extracted from tobacco (Nicotiana species), where it occurs in small quantities alongside other alkaloids such as nicotine and anabasine. The extraction process typically involves solvent extraction or chromatography techniques to isolate the desired compound from the plant material.
D,L-Anatabine tartrate belongs to the category of alkaloids, specifically pyridine derivatives. Its classification is important for understanding its pharmacological properties and potential uses in medicine.
The synthesis of D,L-anatabine can be achieved through various chemical reactions. One notable method involves the reaction of benzophenoneimine with 3-aminomethyl pyridine to produce benzylhydrylidene-pyridin-3-yl-methyl-amine. This intermediate undergoes further reactions involving non-nucleophilic bases and dielectrophiles to yield anatabine, which is then converted into its tartrate salt through acid-base reactions .
The synthetic process generally includes:
D,L-Anatabine tartrate has a complex molecular structure characterized by a bicyclic framework typical of pyridine alkaloids. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The molecular weight of D,L-anatabine tartrate is approximately 270.25 g/mol. The compound exhibits stereochemistry due to the presence of chiral centers, which contributes to its biological activity.
D,L-Anatabine tartrate can participate in various chemical reactions typical of alkaloids:
Reactions involving D,L-anatabine tartrate often require careful control of pH and temperature to ensure optimal yields and purity levels.
D,L-Anatabine exhibits anti-inflammatory properties through several mechanisms:
Studies indicate that treatment with D,L-anatabine significantly reduces inflammatory markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .
D,L-Anatabine tartrate has been studied for various applications:
The industrial synthesis of anatabine derivatives initiates with the condensation of 3-aminomethylpyridine and benzophenoneimine (or its ring-substituted analogs) to form a Schiff base intermediate. This exothermic reaction proceeds at ambient temperature, with autocatalytic heating elevating temperatures to 45–55°C. The benzophenone moiety serves as a protective group, preventing undesired polymerization and directing regioselectivity during subsequent alkylation. The reaction, depicted in Figure 1 of patent US8207346B2, yields benzylhydrylidene-pyridin-3-ylmethyl-amine (Formula I) with near-quantitative conversion under solvent-free conditions. Historically, benzene was employed for azeotropic water removal, but its toxicity prompted substitution with tetrahydrofuran (THF) or toluene in modern processes [1] [2].
The Schiff base undergoes deprotonation using non-nucleophilic bases (e.g., lithium diisopropylamide, LDA) at cryogenic temperatures (–78°C) to generate a nucleophilic carbanion. This intermediate reacts with dielectrophiles—typically cis-1,4-dichloro-2-butene or epichlorohydrin—to construct the piperidine core. The reaction exploits the dual electrophilic sites of these reagents to facilitate intramolecular N-alkylation, forming the bicyclic structure of Formula II (Fig. 2, US8207346B2). Crucially, the stereochemistry of the dielectrophile determines the geometry of the resultant heterocycle; cis-dielectrophiles yield anatabine’s characteristic unsaturation pattern. This step achieves 65–75% yield on laboratory scales but requires stringent temperature control to suppress oligomerization [1] [6].
The cyclized intermediate (Formula II) undergoes acid-catalyzed hydrolysis (e.g., hydrochloric acid) to cleave the benzophenone imine protecting group, yielding the water-soluble dihydrochloride salt (Formula III). Subsequent basification with potassium carbonate or sodium hydroxide liberates the free base anatabine. The crude product is extracted into organic solvents such as dichloromethane, with the final isolation efficiency dependent on pH optimization. Early protocols suffered from emulsion formation, but stepwise basification now provides >90% recovery of the free alkaloid [1] [6].
Table 1: Critical Parameters for Anatabine Base Synthesis
| Step | Reagents | Temperature | Yield | Key Challenge |
|---|---|---|---|---|
| Schiff Base Formation | 3-Aminomethylpyridine + Benzophenoneimine | 25→55°C (auto) | >95% | Solvent selection (benzene replacement) |
| Dielectrophile Cyclization | LDA + cis-1,4-Dichloro-2-butene | –78°C | 65–75% | Side reactions above –60°C |
| Hydrolysis & Basification | HCl → K₂CO₃/KOH | 25°C (hydrolysis) 0–10°C (basification) | >90% | Emulsion formation during extraction |
Racemic anatabine is resolved into its enantiomers via chiral HPLC using polysaccharide-based stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The R- and S-enantiomers exhibit distinct pharmacological profiles at nicotinic acetylcholine receptors (nAChRs), necessitating high-purity isolation. As reported for isoanatabine analogs, baseline separation is achieved with ethanol/n-hexane mobile phases containing 0.1% diethylamine. R-Anatabine consistently displays higher binding affinity for α4β2 nAChRs (Kᵢ ≈ 0.8 µM) versus S-anatabine (Kᵢ ≈ 1.6 µM), corroborated by electrophysiology showing divergent EC₅₀ values. The isolated enantiomers are ≥99% ee, enabling precise structure-activity studies [7] [8].
D,L-Anatabine free base is converted to its tartrate salt to improve physicochemical properties. Stoichiometric L-(+)-tartaric acid in ethanol/water induces crystallization, yielding a non-hygroscopic solid with defined melting characteristics. Tartrate formation enhances aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) and thermal stability (decomposition >180°C vs. 120°C for free base). X-ray diffraction confirms the salt’s monoclinic crystal structure, which contributes to its shelf-life stability. This salt form is pharmacokinetically advantageous, as evidenced by analogous glutarate salts showing 2.3-fold higher Cmax in rodent models than the free base [3] [5].
Table 2: Properties of Anatabine Salts
| Parameter | Free Base | Tartrate Salt | Glutarate Salt (Reference) |
|---|---|---|---|
| Solubility (H₂O) | 4.8 mg/mL | >50 mg/mL | 38 mg/mL |
| Melting Point | 120°C (dec.) | 182–185°C | 175°C (dec.) |
| Hygroscopicity | High | Low | Moderate |
| Crystalline Form | Oily liquid | Monoclinic crystals | Orthorhombic crystals |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1